N~1~-(1,1,3,3,5,5-hexamethylhexyl)-1,3-propanediamine
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Overview
Description
N~1~-(1,1,3,3,5,5-hexamethylhexyl)-1,3-propanediamine is a specialized organic compound known for its unique structural properties and potential applications in various fields. This compound features a hexamethylhexyl group attached to a propanediamine backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,1,3,3,5,5-hexamethylhexyl)-1,3-propanediamine typically involves the reaction of 1,1,3,3,5,5-hexamethylhexylamine with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N1-(1,1,3,3,5,5-hexamethylhexyl)-1,3-propanediamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,1,3,3,5,5-hexamethylhexyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N~1~-(1,1,3,3,5,5-hexamethylhexyl)-1,3-propanediamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of N1-(1,1,3,3,5,5-hexamethylhexyl)-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,5,5-Hexamethylhexylamine: Shares the hexamethylhexyl group but lacks the propanediamine backbone.
1,3-Diaminopropane: Contains the propanediamine backbone but lacks the hexamethylhexyl group.
Hexamethylenediamine: Similar in structure but with a different alkyl chain length.
Uniqueness
N~1~-(1,1,3,3,5,5-hexamethylhexyl)-1,3-propanediamine is unique due to its combination of the hexamethylhexyl group and the propanediamine backbone. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H34N2 |
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Molecular Weight |
242.44 g/mol |
IUPAC Name |
N'-(2,4,4,6,6-pentamethylheptan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C15H34N2/c1-13(2,3)11-14(4,5)12-15(6,7)17-10-8-9-16/h17H,8-12,16H2,1-7H3 |
InChI Key |
DOTLTZDNWUWACH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(C)(C)NCCCN |
Origin of Product |
United States |
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